1-Methyl-4-(thian-4-yloxy)phthalazine
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Overview
Description
1-Methyl-4-(thian-4-yloxy)phthalazine is a chemical compound that has garnered significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound belongs to the phthalazine family, which is known for its diverse pharmacological properties .
Scientific Research Applications
1-Methyl-4-(thian-4-yloxy)phthalazine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various derivatives with potential pharmacological activities.
Biology: The compound has shown promising cytotoxic and anti-bacterial activities, making it a candidate for further biological studies.
Medicine: Research indicates its potential as an anti-cancer and anti-bacterial agent, particularly against specific cancer cell lines and bacterial strains.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 1-Methyl-4-(thian-4-yloxy)phthalazine involves several steps. One common method includes the chemoselective O-alkylation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione with ethyl chloroacetate . The starting ester is then hydrazinolyzed, followed by azide coupling with amino acid ester hydrochloride to produce various derivatives . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Methyl-4-(thian-4-yloxy)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic aromatic substitution reactions are common, where nucleophiles replace specific groups in the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(thian-4-yloxy)phthalazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit VEGFR2, a protein highly expressed in several solid tumors . This inhibition can induce apoptosis in cancer cells, making it a potential anti-cancer agent . The compound’s anti-bacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
1-Methyl-4-(thian-4-yloxy)phthalazine can be compared with other phthalazine derivatives, such as:
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: Known for its broad-spectrum pharmacological activities.
Phthalazinedione: Exhibits anti-tumor, cytotoxic, and anti-inflammatory properties.
Properties
IUPAC Name |
1-methyl-4-(thian-4-yloxy)phthalazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-10-12-4-2-3-5-13(12)14(16-15-10)17-11-6-8-18-9-7-11/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGXVWFRTTXBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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